6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
Overview
Description
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, an ethyl group at the 8th position, and a methylsulfanyl group at the 2nd position
Scientific Research Applications
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one has several applications in scientific research:
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one are CDK4 and/or CDK6 . These are cyclin-dependent kinases, which play a crucial role in cell cycle regulation.
Mode of Action
This compound acts as an inhibitor of CDK4 and CDK6 . By binding to these kinases, it prevents their activity, thereby halting the progression of the cell cycle.
Result of Action
The result of the compound’s action is the halt of cell division and proliferation . This can be useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one can be achieved through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 6-amino-2-(methylsulfanyl)pyrimidin-4(3H)-one with benzaldehydes and cyanoacetate . These reactions typically require specific conditions such as high temperatures and the presence of catalysts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as microwave irradiation to accelerate reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other functional groups using reagents such as palladium catalysts.
Oxidation and Reduction Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to a sulfide under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in substitution reactions to replace the bromine atom with other groups.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidizing the methylsulfanyl group.
Reducing Agents: Such as lithium aluminum hydride for reducing sulfoxides or sulfones back to sulfides.
Major Products
Substituted Pyrido[2,3-d]pyrimidines: Resulting from substitution reactions.
Sulfoxides and Sulfones: Resulting from oxidation of the methylsulfanyl group.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-8-cyclopentyl-5-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
- 6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one
Uniqueness
6-Bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 8th position and the methylsulfanyl group at the 2nd position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
6-bromo-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3OS/c1-3-14-8-6(4-7(11)9(14)15)5-12-10(13-8)16-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQYZZYPPHMESN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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